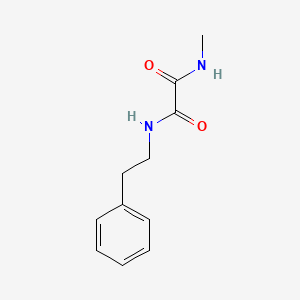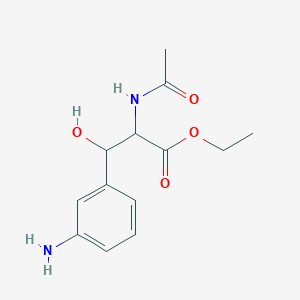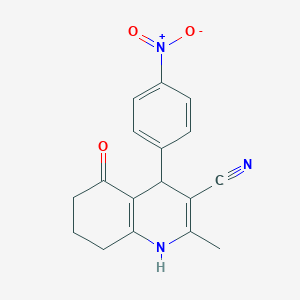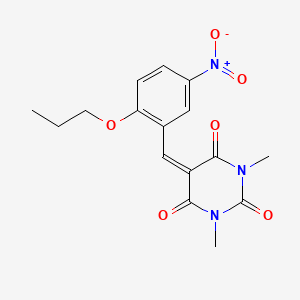
N-methyl-N'-(2-phenylethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N'-(2-phenylethyl)ethanediamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester (or simply as "Noopept"), is a nootropic drug that has gained popularity in recent years due to its potential cognitive-enhancing effects.
Mécanisme D'action
The exact mechanism of action of Noopept is not fully understood, but it is believed to work by modulating the activity of several neurotransmitters, including acetylcholine, glutamate, and dopamine. Noopept has been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
Biochemical and Physiological Effects:
Noopept has been shown to have several biochemical and physiological effects, including improving cerebral blood flow, reducing oxidative stress, and increasing energy metabolism in the brain. Additionally, Noopept has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Noopept in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly affect brain function. Additionally, Noopept has a relatively low toxicity profile and is well-tolerated in humans. However, one limitation of using Noopept in lab experiments is its short half-life, which may require frequent dosing to maintain its effects.
Orientations Futures
There are several future directions for research on Noopept, including investigating its potential use in the treatment of neurodegenerative diseases, exploring its effects on different neurotransmitter systems, and optimizing its dosing regimen to maximize its cognitive-enhancing effects. Additionally, further studies are needed to fully understand the mechanism of action of Noopept and to determine its long-term safety profile.
In conclusion, Noopept is a promising nootropic drug that has shown potential cognitive-enhancing effects in both healthy individuals and those with cognitive impairments. Further research is needed to fully understand its mechanism of action and to determine its potential therapeutic applications.
Méthodes De Synthèse
Noopept is synthesized through a series of chemical reactions that involve the condensation of N-methyl-N'-(2-phenylethyl)ethanediamideyl-L-prolylglycine with ethyl ester. The final product is a white crystalline powder that is soluble in water and has a molecular weight of 318.4 g/mol.
Applications De Recherche Scientifique
Noopept has been extensively studied for its potential cognitive-enhancing effects, particularly in the areas of memory, learning, and attention. Several studies have shown that Noopept can improve cognitive performance in healthy individuals, as well as in those with cognitive impairments. Additionally, Noopept has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-methyl-N'-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-12-10(14)11(15)13-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIXWKWTSXUMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N'-(2-phenylethyl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-N'-(2-methyl-2-propen-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5139337.png)

![1-[4-(2,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5139349.png)

![methyl (4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5139374.png)
![methyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B5139377.png)
![3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate](/img/structure/B5139381.png)

![4-[(1-benzyl-4-piperidinyl)carbonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5139393.png)
![N-[2-(1-adamantyl)ethyl]-1-(3-chlorobenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5139399.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B5139406.png)

![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-propylpiperazine](/img/structure/B5139447.png)
